

In-Depth Technical Guide to Calcitriol Impurity C (CAS Number: 86307-44-0)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D, is a critical hormone regulating calcium and phosphorus homeostasis. As with any active pharmaceutical ingredient (API), the purity of calcitriol is paramount to its safety and efficacy. This technical guide provides a comprehensive overview of Calcitriol Impurity C, a known process-related impurity. This document details its chemical identity, synthesis, analytical characterization, and potential biological relevance, offering a valuable resource for researchers and professionals in drug development and quality control.

Chemical and Physical Properties

Calcitriol Impurity C is chemically known as the triazoline adduct of pre-calcitriol. Its formation involves a Diels-Alder reaction between pre-calcitriol, a precursor in the synthesis of calcitriol, and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

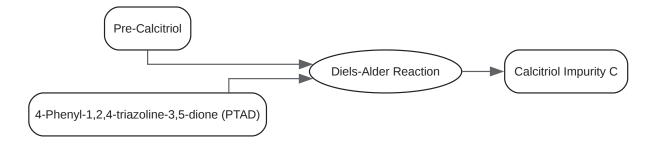


Property	Value
CAS Number	86307-44-0
Chemical Name	(4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][1][2][3]triazolo[1,2-a]cinnoline-1,3(2H)-dione
Synonyms	Triazoline adduct of pre-calcitriol, pre-Calcitriol PTAD Adduct
Molecular Formula	C35H49N3O5
Molecular Weight	591.79 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO
Storage	Store at -20°C, protected from light

Synthesis and Formation

The formation of Calcitriol Impurity C is a consequence of the synthetic route to calcitriol, where pre-calcitriol is an intermediate. The dienophilic reagent 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is often used to protect the diene system of vitamin D analogues during synthesis. If pre-calcitriol is present, it can react with PTAD to form the stable triazoline adduct, which is Calcitriol Impurity C.

General Synthetic Workflow





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General workflow for the formation of Calcitriol Impurity C.

Experimental Protocols Synthesis of the 4-phenyl-1,2,4-triazoline-3,5-dione Adduct of Vitamin D3 (General Procedure)

This protocol is based on the general principles of the reaction between PTAD and vitamin D analogues and should be adapted and optimized for the specific synthesis of Calcitriol Impurity C.

Materials:

- Vitamin D3 (as a model substrate)
- 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
- Anhydrous solvent (e.g., dichloromethane, ethyl acetate)
- Inert gas (e.g., argon or nitrogen)

Procedure:

- Dissolve Vitamin D3 in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
- Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione in the same solvent dropwise to the Vitamin D3 solution at room temperature. The reaction is typically rapid, as indicated by the disappearance of the red color of the PTAD solution.
- Stir the reaction mixture for a predetermined time (e.g., 30 minutes to a few hours) to ensure complete reaction.
- Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, the solvent is removed under reduced pressure.



 The resulting crude adduct is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the purified PTAD adduct.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for the Determination of Calcitriol and its Impurities

A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for the separation and quantification of Calcitriol Impurity C from calcitriol and other related substances.

HPLC Parameters	
Column	C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase	Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran
Column Temperature	50°C
Detection	UV at 264 nm
Flow Rate	1.0 mL/min
Injection Volume	10 μL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) after PTAD Derivatization

For highly sensitive and specific quantification, especially in biological matrices, derivatization with PTAD followed by LC-MS/MS is the method of choice. This approach significantly enhances the ionization efficiency of vitamin D metabolites.

Sample Preparation for LC-MS/MS:

- Extraction: For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to isolate the analytes.
- Derivatization: The extracted sample is reconstituted in an appropriate solvent (e.g., acetonitrile) and treated with a solution of PTAD. The reaction is typically carried out at room



temperature or slightly elevated temperatures (e.g., 60°C) for a specific duration (e.g., 10 minutes to 1 hour).

Analysis: The derivatized sample is then injected into the LC-MS/MS system.

LC-MS/MS Parameters	
Ionization Mode	Electrospray Ionization (ESI) in positive mode
Multiple Reaction Monitoring (MRM) Transitions	Specific precursor-to-product ion transitions for the PTAD adduct of Calcitriol Impurity C would need to be determined empirically.

Spectroscopic Data

While a complete set of spectroscopic data for Calcitriol Impurity C is not publicly available in peer-reviewed literature, the following are expected characteristic features based on its structure:

- ¹H NMR: Signals corresponding to the protons of the calcitriol backbone, along with characteristic signals from the phenyl group and the triazolidine ring of the PTAD moiety.
- 13C NMR: Resonances for all carbon atoms in the molecule, including those of the calcitriol skeleton and the PTAD adduct.
- Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the
 protonated molecule [M+H]+. Fragmentation patterns would show losses of water and
 characteristic fragments from both the calcitriol and PTAD parts of the molecule.
- Infrared (IR) Spectroscopy: Absorption bands corresponding to hydroxyl (-OH) groups, carbon-carbon double bonds (C=C), and the carbonyl groups (C=O) of the triazolidine-dione ring.

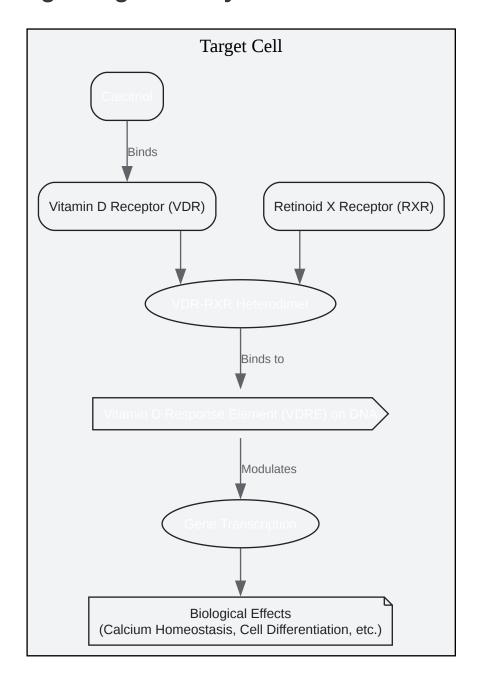
Biological Relevance and Signaling Pathways

The biological activity of Calcitriol Impurity C has not been extensively studied. However, its structural similarity to calcitriol and the presence of a triazole moiety suggest potential for biological interactions.



Calcitriol exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The binding of calcitriol to the VDR leads to a cascade of events that modulate calcium and phosphate metabolism, cell proliferation and differentiation, and immune responses.

Calcitriol Signaling Pathway



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Simplified diagram of the genomic signaling pathway of Calcitriol.

The presence of the bulky triazoline adduct in Calcitriol Impurity C could potentially alter its binding affinity to the VDR, thereby modifying its biological activity compared to calcitriol. Further research is needed to elucidate the specific pharmacological and toxicological profile of this impurity. The triazole moiety itself is present in many biologically active compounds, and its introduction could lead to unforeseen biological effects.

Conclusion

Calcitriol Impurity C is a significant process-related impurity in the synthesis of calcitriol. Its formation via a Diels-Alder reaction with PTAD is a well-understood chemical transformation. This guide provides a foundational understanding of its properties, synthesis, and analytical characterization. The detailed experimental approaches outlined for its analysis are critical for ensuring the quality and safety of calcitriol drug products. Further investigation into the specific biological activities of Calcitriol Impurity C is warranted to fully assess its potential impact on human health. This document serves as a vital technical resource for scientists and researchers dedicated to the development and manufacturing of safe and effective vitamin D therapies.

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